molecular formula C₁₁H₁₀D₄N₂O₅ B1146417 2-Hydroxy Felbamate-d4 CAS No. 1346602-71-8

2-Hydroxy Felbamate-d4

Cat. No.: B1146417
CAS No.: 1346602-71-8
M. Wt: 258.26
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Description

2-Hydroxy Felbamate-d4 is a deuterated analogue of 2-Hydroxy Felbamate, which is an impurity of Felbamate. Felbamate is an anticonvulsant drug used primarily for the treatment of epilepsy. The molecular formula of this compound is C11H10D4N2O5, and it has a molecular weight of 258.26 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Felbamate-d4 typically involves the deuteration of 2-Hydroxy Felbamate. The process begins with the preparation of Felbamate, which is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents under controlled conditions to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Felbamate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include aldehydes, acids, and substituted derivatives, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

2-Hydroxy Felbamate-d4 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Felbamate impurities.

    Biology: Employed in metabolic studies to trace the biotransformation of Felbamate in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Felbamate.

    Industry: Applied in the development of new anticonvulsant drugs and in quality control processes for pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-Hydroxy Felbamate-d4 is similar to that of Felbamate. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex . This antagonism blocks the excitatory effects of amino acids, thereby suppressing seizure activity. Additionally, it modulates sodium channel conductance, preventing sustained repetitive firing of neurons .

Comparison with Similar Compounds

    Felbamate: The parent compound, used as an anticonvulsant.

    2-Hydroxy Felbamate: A non-deuterated analogue with similar pharmacological properties.

    Meprobamate: A related carbamate compound with anxiolytic properties but less anticonvulsant activity.

Uniqueness: 2-Hydroxy Felbamate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in research settings where precise tracking of metabolic pathways is required.

Properties

CAS No.

1346602-71-8

Molecular Formula

C₁₁H₁₀D₄N₂O₅

Molecular Weight

258.26

Synonyms

2-Phenyl-1,2,3-propane-d4-triol 1,3-Dicarbamate;  2-Hydroxy-2-phenyl-1,3-propane-d4-diyl Dicarbamate;  W 2292-d4;  W 2992-d4; 

Origin of Product

United States

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